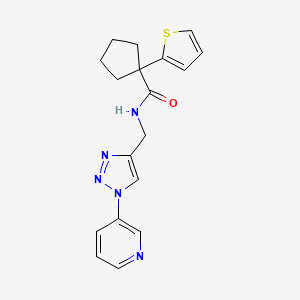

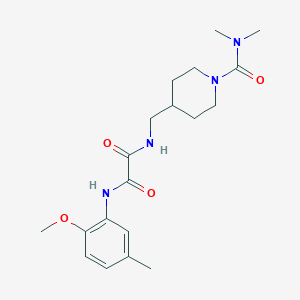

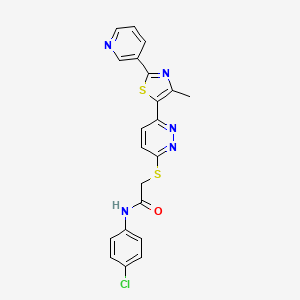

![molecular formula C16H18N2OS B2791397 3-phenyl-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide CAS No. 476307-46-7](/img/structure/B2791397.png)

3-phenyl-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-phenyl-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide” is a derivative of 4,5,6,7-tetrahydrobenzo[d]thiazole . It has been studied for its potential as a dual kinase inhibitor against CK2 and GSK3β . The presence of a carboxyl group at the meta position of the phenyl ring plays a vital role in dual kinase inhibition .

Synthesis Analysis

The synthesis of this compound involves the design of a novel lead from Hit15, which was identified in silico as a dual kinase inhibitor against CK2 and GSK3β . The dataset of structural analogs of the lead was designed and confirmed by pharmacophore mapping and molecular docking . A series of “tetrahydrobenzo[d]thiazoles” were synthesized .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a 4,5,6,7-tetrahydrobenzo[d]thiazole core . The presence of a carboxyl group at the meta position of the phenyl ring is crucial for its activity as a dual kinase inhibitor .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of cyclohexane-1,3-dione with phenyl isothiocyanate and elemental sulfur .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are characterized by its light brown solid form, with a yield of 76% and a melting point of 210–212°C .Applications De Recherche Scientifique

1. Metal Complexes as Potential Biological Agents The compound has been used to prepare metal complexes with Cu (II), Co (II), Ni (II), Zn (II), and Cd (II). These complexes have been explored for their biological studies such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and anticancer. All the prepared compounds exhibited significant DPPH radical scavenging results compared with the standard ascorbic acid. In addition, tested compounds showed moderate to good anticancer activity against A549, Jurkat, and K562 cell lines .

Anticancer Activity

The compound has shown potential in cancer research. It has been found to exhibit anticancer activity, particularly against A549, Jurkat, and K562 cell lines .

Antioxidant Activity

The compound has demonstrated significant DPPH radical scavenging results, indicating its potential as an antioxidant .

Anti-inflammatory and Analgesic Activities

Derivatives of the compound have shown anti-inflammatory and analgesic activities along with a low ulcerogenic index, compared with indomethacin and celecoxib .

Biological and Clinical Applications

Indole derivatives, which include this compound, have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

Potential in Coordination Chemistry

Azo molecules, including this compound, are chelating agents having one or more donor site like O, N, and S in ortho-position of heterocyclic compounds that have played a vital role in the field of coordination chemistry .

Mécanisme D'action

Target of Action

It is known that indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, certain indole derivatives have shown inhibitory activity against influenza A .

Biochemical Pathways

It is known that indole derivatives can influence a variety of biological pathways due to their broad-spectrum biological activities .

Result of Action

Related compounds have shown a range of effects, such as significant dpph radical scavenging results and moderate to good anticancer activity against certain cell lines .

Orientations Futures

The compound shows promise as a dual kinase inhibitor, suggesting potential for further optimization and in-depth studies as a possible therapeutic agent . Its desirable drug-likeness and oral bioavailability characteristics suggest it could be a promising candidate for the development of new chemopreventive and chemotherapeutic agents .

Propriétés

IUPAC Name |

3-phenyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2OS/c19-15(11-10-12-6-2-1-3-7-12)18-16-17-13-8-4-5-9-14(13)20-16/h1-3,6-7H,4-5,8-11H2,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVHVJXZAIAHZCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)N=C(S2)NC(=O)CCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-phenyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

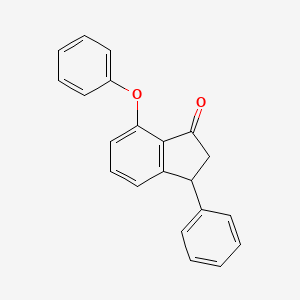

![Ethyl 4-[[2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanylacetyl]amino]benzoate](/img/structure/B2791315.png)

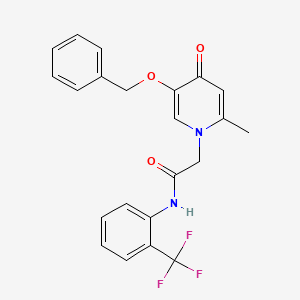

![N-[[1-(4-Methylphenyl)pyrrolidin-2-yl]methyl]but-2-ynamide](/img/structure/B2791319.png)

![N-[2-(3,5-dimethylpiperidin-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2791328.png)

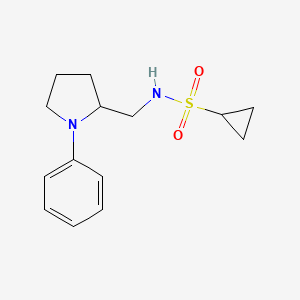

![4-(ethylsulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2791330.png)

![1-(3,4-Dichlorophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2791335.png)